2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is a complex organic compound that features a benzodioxole ring, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde.
Coupling of the Benzodioxole and Pyrrolidine Rings: This step involves the formation of a carbon-carbon bond between the benzodioxole and pyrrolidine rings, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Pyridine Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an alcohol or alkane.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological or cardiovascular diseases.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Organic Synthesis: The compound can act as a building block, participating in various chemical reactions to form more complex structures.
Material Science: The compound’s structure can influence its physical properties, such as its ability to conduct electricity or emit light.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylethan-1-one: Lacks the pyridine ring, which may affect its chemical reactivity and applications.
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]propan-1-one: Has an additional carbon atom in the side chain, which may influence its physical and chemical properties.
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-2-yloxy)pyrrolidin-1-yl]ethan-1-one is unique due to the presence of both the benzodioxole and pyridine rings, which can confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyridin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-18(10-13-4-5-15-16(9-13)23-12-22-15)20-8-6-14(11-20)24-17-3-1-2-7-19-17/h1-5,7,9,14H,6,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQWPPFKMUJSEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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